Oct-2-en-4-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-2-en-4-yn-1-ol: is an organic compound with the molecular formula C8H12O
Preparation Methods
Synthetic Routes and Reaction Conditions:
Propargyl/Allenyl Isomerization: One method involves the reaction of with trichloroacetonitrile in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
One-Pot Multi-Step Process: Another method involves a one-pot, three-step process using consecutive palladium(II)- and ruthenium(II)-catalysis.
Industrial Production Methods: Industrial production methods for Oct-2-en-4-yn-1-ol are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oct-2-en-4-yn-1-ol can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products:
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Substitution: Products include various substituted alcohols and ethers.
Scientific Research Applications
Chemistry:
Building Blocks: Oct-2-en-4-yn-1-ol is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Inhibitors: Oct-2-en-4-ynoyl-CoA, a derivative of this compound, is a specific inhibitor of acyl-CoA oxidase, an enzyme involved in fatty acid oxidation in peroxisomes
Industry:
Chemical Intermediates: It is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Oct-2-en-4-yn-1-ol and its derivatives involves the nucleophilic attack of functional groups on the compound, leading to various chemical transformations. For example, Oct-2-en-4-ynoyl-CoA inhibits acyl-CoA oxidase by forming a covalent bond with an amino acid residue in the active site of the enzyme .
Comparison with Similar Compounds
Oct-2-yn-1-ol: Similar in structure but lacks the double bond.
Oct-2-en-4-ol: Similar in structure but lacks the triple bond.
Oct-2-en-4-ynoyl-CoA: A derivative used as an enzyme inhibitor
Uniqueness: Oct-2-en-4-yn-1-ol is unique due to the presence of both a double and a triple bond along with a hydroxyl group, which provides it with distinct reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
188438-55-3 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
oct-2-en-4-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-3,8H2,1H3 |
InChI Key |
SYVHKRUNHCMTTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.